1H-Isoindole-1,3(2H)-dione, 2-[3-(acetyloxy)propyl]-
Description
The exact mass of the compound 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate is 247.08445790 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-9(15)18-8-4-7-14-12(16)10-5-2-3-6-11(10)13(14)17/h2-3,5-6H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTIWFHDCWYZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601228780 | |
| Record name | 2-[3-(Acetyloxy)propyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71510-43-5 | |
| Record name | 2-[3-(Acetyloxy)propyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71510-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Acetyloxy)propyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1H-Isoindole-1,3(2H)-dione, specifically the derivative 2-[3-(acetyloxy)propyl]-, is a compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in medicinal chemistry.
- Molecular Formula : C13H11NO5
- Molecular Weight : 253.23 g/mol
- CAS Number : 4617748
Biological Activity Overview
The biological activity of 1H-Isoindole-1,3(2H)-dione derivatives has been extensively studied, particularly focusing on their effects as cyclooxygenase (COX) inhibitors and their antioxidant properties. The following sections detail these findings.
Cyclooxygenase Inhibition
Recent studies have indicated that isoindole derivatives exhibit significant inhibition of COX enzymes, which are crucial in the inflammatory process. The compound's structure allows it to interact with the active site of COX-1 and COX-2 enzymes, leading to various pharmacological effects:
- Inhibition Potency : Several derivatives show a higher affinity for COX-2 compared to COX-1, which is beneficial for reducing inflammation with fewer gastrointestinal side effects.
- Comparative Analysis : In a study comparing various isoindole derivatives, some compounds demonstrated greater inhibitory effects than established drugs like meloxicam. The affinity ratios calculated for COX-2/COX-1 suggest that certain derivatives could serve as more selective anti-inflammatory agents.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | COX-2/COX-1 Ratio |
|---|---|---|---|
| Meloxicam | 50 | 70 | 1.4 |
| Compound A | 65 | 80 | 1.23 |
| Compound B | 40 | 85 | 2.13 |
Antioxidant Activity
The antioxidant properties of these compounds are also noteworthy. They have been shown to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various diseases:
- Mechanism : The compounds reduce oxidative stress by neutralizing free radicals, thus potentially protecting cells from damage.
- Experimental Results : In vitro studies confirmed that the tested isoindole derivatives effectively decreased oxidative stress markers in cell cultures.
Cytotoxicity Studies
Cytotoxicity assessments revealed that many isoindole derivatives exhibit low toxicity at therapeutic concentrations:
- Concentration Range : Tested compounds were evaluated at concentrations ranging from 10 µM to 90 µM.
- Findings : Most derivatives showed no significant cytotoxic effects, suggesting a favorable safety profile for potential therapeutic applications.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding interactions of these compounds with COX enzymes:
- Binding Affinity : The docking studies indicated strong interactions between the isoindole derivatives and key amino acids within the active sites of COX enzymes.
- Implications for Drug Design : These insights can guide the design of new drugs targeting inflammatory pathways with improved efficacy and selectivity.
Q & A
Q. Q1. What is a standard synthetic route for 2-[3-(acetyloxy)propyl]-1H-isoindole-1,3-dione?
Methodological Answer:
- Step 1 : React 3-aminopropanol with phthalic anhydride to form 2-(3-hydroxypropyl)phthalimide.
- Step 2 : Acetylate the hydroxyl group using acetic anhydride in the presence of a catalyst (e.g., pyridine or DMAP) to yield the acetyloxy derivative.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
- Characterization : Confirm structure via ¹H NMR (phthalimide aromatic protons at δ 7.6–7.8 ppm; acetyloxy singlet at δ 2.0–2.1 ppm) and FT-IR (C=O stretches at ~1770 cm⁻¹ for phthalimide and ~1740 cm⁻¹ for acetyl ester) .
Advanced Reaction Optimization
Q. Q2. How can researchers minimize by-products during the acetylation step?
Methodological Answer:
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency and reduce side reactions.
- Temperature Control : Maintain temperatures between 0–5°C during acetylation to suppress ester hydrolysis.
- Solvent Choice : Anhydrous dichloromethane or THF minimizes water interference.
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1). Adjust stoichiometry if unreacted alcohol persists .
Analytical Method Development
Q. Q3. What HPLC conditions are suitable for analyzing this compound?
Methodological Answer:
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 C18 (4.6 × 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~6.2 min (predicted) |
Stability and Degradation Studies
Q. Q4. How do hydrolytic conditions affect the acetyloxy group?
Methodological Answer:
- Pathway : The acetyl ester undergoes hydrolysis in basic conditions (pH >8) to regenerate the hydroxylpropylphthalimide.
- Experimental Design :
- Buffers : Prepare solutions at pH 2, 7, and 10.
- Incubation : Heat samples at 40°C for 24–72 hours.
- Analysis : Use HPLC (as above) to quantify degradation products.
- Kinetics : Calculate rate constants (k) using first-order models. Expect faster degradation at higher pH .
Biological Activity Screening
Q. Q5. What in vitro assays are recommended for initial bioactivity screening?
Methodological Answer:
- Antimicrobial : Disk diffusion assay against E. coli and S. aureus (concentration range: 10–100 µg/mL).
- Anticancer : MTT assay on HeLa or MCF-7 cells (IC₅₀ determination).
- Esterase Sensitivity : Incubate with porcine liver esterase and monitor hydrolysis via LC-MS.
- Note : Structural analogs (e.g., fluorophenyl-substituted isoindolediones) show activity in similar assays .
Advanced Structure-Activity Relationship (SAR)
Q. Q6. How can computational modeling guide SAR studies?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding affinity with targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs).
- QSAR Models : Correlate logP (predicted ~1.42) with cellular permeability using Molinspiration or SwissADME.
- Electrostatic Effects : Analyze acetyloxy group’s electron-withdrawing impact on phthalimide’s aromatic ring via DFT calculations (e.g., Gaussian 16) .
Polymer Chemistry Applications
Q. Q7. Can this compound serve as a monomer in polymer synthesis?
Methodological Answer:
- Potential Use : As a phthalimide-functionalized monomer for polyesters or polysilsesquioxanes.
- Example : Analogous compounds (e.g., 2-[3-(silsesquioxanyl)propyl]-phthalimide) form thermally stable polymers via sol-gel condensation .
- Advanced Strategy : Copolymerize with siloxane precursors (e.g., tetraethoxysilane) to enhance thermal stability (>300°C) and mechanical properties .
Contradiction Analysis in Literature
Q. Q8. How to resolve discrepancies in reported synthetic yields?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
